molecular formula C12H14N2O5 B14185730 N-(4-Acetamidophenyl)-L-aspartic acid CAS No. 834894-64-3

N-(4-Acetamidophenyl)-L-aspartic acid

Cat. No.: B14185730
CAS No.: 834894-64-3
M. Wt: 266.25 g/mol
InChI Key: AIZZVCUTUYFTCP-JTQLQIEISA-N
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Description

N-(4-Acetamidophenyl)-L-aspartic acid is a synthetic derivative of L-aspartic acid, a non-essential amino acid with critical roles in metabolic pathways and neurotransmitter synthesis. This compound features an L-aspartic acid backbone modified at the α-amino group by a 4-acetamidophenyl substituent. The acetamidophenyl group introduces aromatic and amide functionalities, which may enhance solubility, stability, or receptor-binding affinity in biological systems.

Properties

CAS No.

834894-64-3

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

(2S)-2-(4-acetamidoanilino)butanedioic acid

InChI

InChI=1S/C12H14N2O5/c1-7(15)13-8-2-4-9(5-3-8)14-10(12(18)19)6-11(16)17/h2-5,10,14H,6H2,1H3,(H,13,15)(H,16,17)(H,18,19)/t10-/m0/s1

InChI Key

AIZZVCUTUYFTCP-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-L-aspartic acid typically involves the acylation of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then coupled with L-aspartic acid under specific conditions to yield the final product. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of 4-aminophenyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-Acetamidophenyl)-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Aromatic Substituents and Bioactivity

  • However, the aspartic acid backbone may confer additional interactions with cellular receptors or enzymes, such as glutamate transporters or aspartate-specific proteases .
  • N-(E)-Caffeic Acid L-Aspartic Acid Amide (CA) : The caffeic acid moiety provides vicinal hydroxyl groups, which are critical for antiadhesive effects against H. pylori. This activity is attributed to hydrogen bonding with bacterial adhesins or host cell receptors .

Pharmacological Divergence

  • Paracetamol lacks the aspartic acid component, limiting its utility to cyclooxygenase (COX) inhibition. In contrast, CA and this compound may target broader pathways, such as cell adhesion or mitochondrial metabolism, due to their amino acid conjugates .

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